molecular formula C21H15NO7S B097600 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate CAS No. 16517-83-2

1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate

Cat. No. B097600
CAS RN: 16517-83-2
M. Wt: 425.4 g/mol
InChI Key: FAYSAYVCKNLINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, also known as ADOTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. ADOTA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves its ability to bind to DNA and interfere with the function of various enzymes involved in DNA replication and cell division. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to bind to the minor groove of DNA, causing a distortion in the DNA structure that can inhibit the binding of certain proteins and enzymes. This can lead to the inhibition of DNA replication and cell division, ultimately leading to cell death.

Biochemical And Physiological Effects

1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to exhibit a range of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. Studies have shown that 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate can induce DNA damage by causing breaks in the DNA strand, leading to the activation of DNA damage response pathways. This can result in cell cycle arrest and apoptosis, which is a programmed cell death process that occurs in response to DNA damage or other cellular stressors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate for lab experiments is its strong binding affinity for DNA, which makes it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been found to exhibit good solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. However, one limitation of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate is its potential toxicity, which can limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate in any laboratory experiment.

Future Directions

There are several future directions for research on 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, including the development of new synthetic methods for producing the compound, the investigation of its potential use as a therapeutic agent for cancer and other diseases, and the exploration of its potential use as a fluorescent probe for imaging biological structures and processes. Further studies are also needed to fully understand the mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate and its effects on various biological processes.

Synthesis Methods

The synthesis of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves several steps, starting with the reaction of 2-anthracene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with 1,2-diaminoethane and sodium hydroxide to form 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate.

Scientific Research Applications

1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used in a variety of scientific research applications, including studies on DNA-binding proteins, enzyme inhibitors, and fluorescent probes. It has been found to exhibit strong binding affinity for DNA, making it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been used as an inhibitor of certain enzymes, including topoisomerases and kinases, which are involved in DNA replication and cell division. In addition, 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used as a fluorescent probe for imaging biological structures and processes.

properties

CAS RN

16517-83-2

Product Name

1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate

Molecular Formula

C21H15NO7S

Molecular Weight

425.4 g/mol

IUPAC Name

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3

InChI Key

FAYSAYVCKNLINZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Other CAS RN

16517-83-2

Origin of Product

United States

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